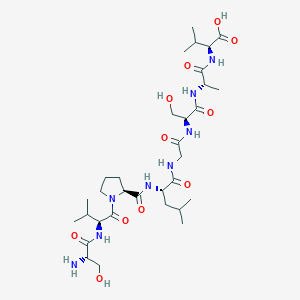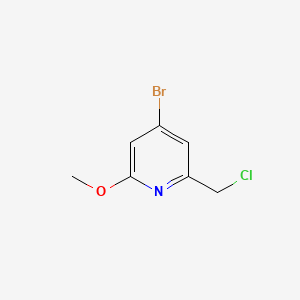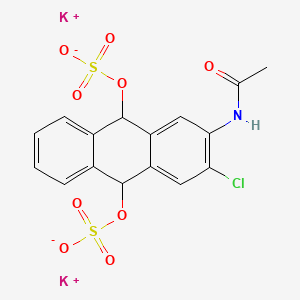
Dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate is a chemical compound with the molecular formula C16H12ClK2NO9S2. It is often used as a crosslinking agent in organic synthesis and can be utilized to prepare high molecular polymer materials. Additionally, it finds applications in the synthesis of dyes and fluorescent substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate typically involves the reaction of 2-acetamido-3-chloro-9,10-dihydroanthracene with potassium sulfate under controlled conditions. The reaction is carried out in an appropriate solvent, often under reflux conditions, to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves careful control of temperature, pressure, and reaction time to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are commonly employed.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amine derivatives, and various substituted anthracene compounds.
Aplicaciones Científicas De Investigación
Dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate has a wide range of scientific research applications, including:
Biology: Investigated for its potential use in biological assays and as a fluorescent marker.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate involves its ability to act as a crosslinking agent, forming covalent bonds between polymer chains. This crosslinking enhances the mechanical properties and stability of the resulting polymer materials. The compound’s molecular targets include reactive sites on polymer chains, where it forms stable covalent bonds through nucleophilic substitution reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Dipotassium 2-acetamido-3-bromo-9,10-dihydroanthracene-9,10-diyl disulphate
- Dipotassium 2-acetamido-3-iodo-9,10-dihydroanthracene-9,10-diyl disulphate
- Dipotassium 2-acetamido-3-fluoro-9,10-dihydroanthracene-9,10-diyl disulphate
Uniqueness
Compared to its similar compounds, dipotassium 2-acetamido-3-chloro-9,10-dihydroanthracene-9,10-diyl disulphate is unique due to its specific chlorine substitution, which imparts distinct reactivity and properties. This uniqueness makes it particularly valuable in certain synthetic applications, such as the preparation of specific dyes and fluorescent substances .
Propiedades
Número CAS |
68921-69-7 |
|---|---|
Fórmula molecular |
C16H12ClK2NO9S2 |
Peso molecular |
540.0 g/mol |
Nombre IUPAC |
dipotassium;(2-acetamido-3-chloro-10-sulfonatooxy-9,10-dihydroanthracen-9-yl) sulfate |
InChI |
InChI=1S/C16H14ClNO9S2.2K/c1-8(19)18-14-7-12-11(6-13(14)17)15(26-28(20,21)22)9-4-2-3-5-10(9)16(12)27-29(23,24)25;;/h2-7,15-16H,1H3,(H,18,19)(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2 |
Clave InChI |
BQIXBJZCZZJNKT-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)NC1=C(C=C2C(C3=CC=CC=C3C(C2=C1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])Cl.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dichloro-4-[(4-nitrophenyl)diazenyl]-N-octadecylaniline](/img/structure/B14164899.png)
![2-(4-bromo-3-methyl-1H-pyrazol-1-yl)-1-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B14164906.png)
![3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164908.png)
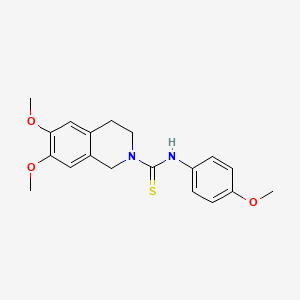

![3-[(4-Fluorophenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one](/img/structure/B14164920.png)
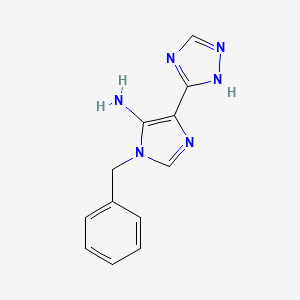
![7,7-Dimethyl-bicyclo[2.2.1]heptan-2-ol](/img/structure/B14164932.png)
![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14164938.png)
![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14164960.png)
